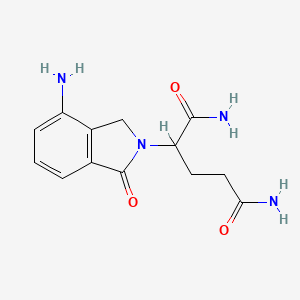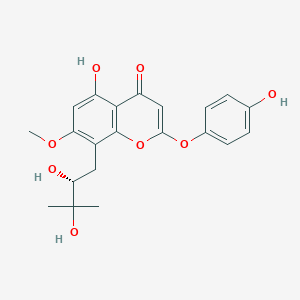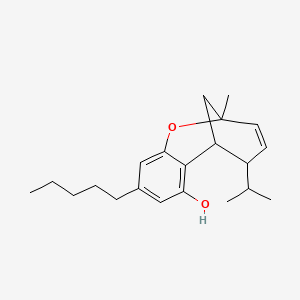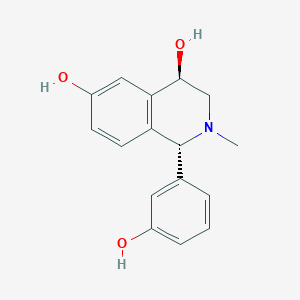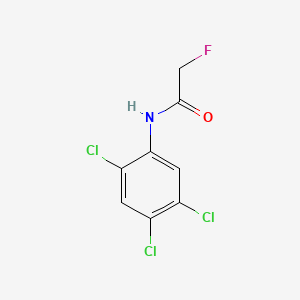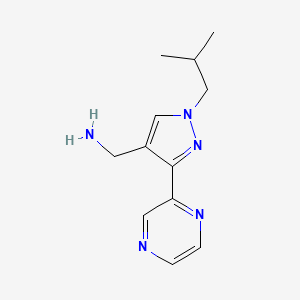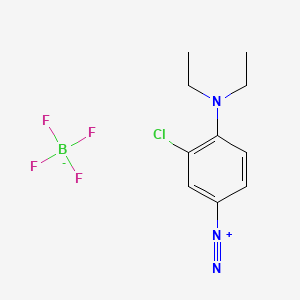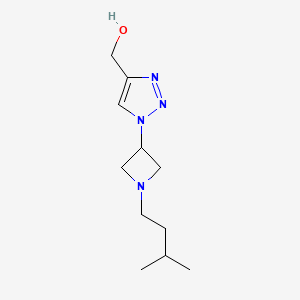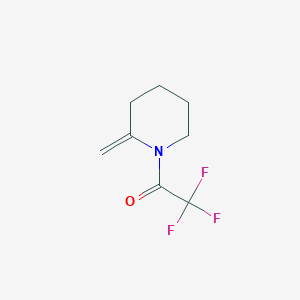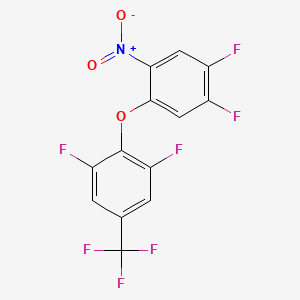
2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a suitable aromatic precursor.
Fluorination: Substitution reactions to introduce fluorine atoms.
Ether Formation: Formation of the phenoxy linkage through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The fluorine atoms can be substituted under specific conditions.
Coupling Reactions: The phenoxy group can participate in various coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: As a ligand in catalytic reactions.
Materials Science: In the development of fluorinated polymers.
Biology
Drug Development: Potential use in the synthesis of pharmaceuticals due to its unique structure.
Medicine
Imaging Agents: Fluorinated compounds are often used in medical imaging.
Industry
Electronics: In the production of high-performance materials for electronic devices.
Mecanismo De Acción
The mechanism of action for 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoronitrobenzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
Uniqueness
The combination of multiple fluorine atoms and a nitro group in 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene makes it unique, potentially offering distinct reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H4F7NO3 |
|---|---|
Peso molecular |
355.16 g/mol |
Nombre IUPAC |
2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4F7NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
Clave InChI |
VAOBOWYJCJVPPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


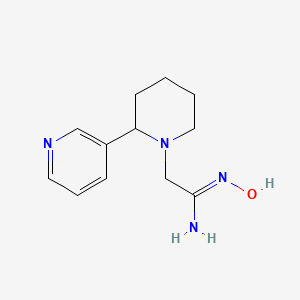
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
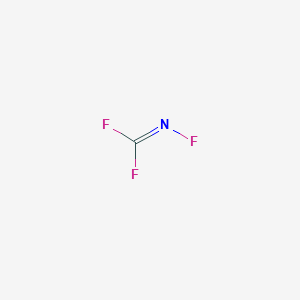
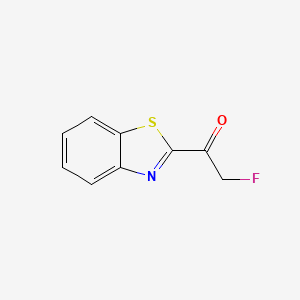
![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
